Disulfurous acid

Description

Properties

CAS No. |

33669-61-3 |

|---|---|

Molecular Formula |

H2O5S2 |

Molecular Weight |

146.15 g/mol |

InChI |

InChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5) |

InChI Key |

WBZKQQHYRPRKNJ-UHFFFAOYSA-N |

SMILES |

OS(=O)S(=O)(=O)O |

Canonical SMILES |

OS(=O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Disulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Disulfurous acid, with the chemical formula H₂S₂O₅, is a sulfur oxoacid that presents a unique case in inorganic chemistry. Termed a "phantom acid," it is highly unstable and does not exist in a free, isolable state. Its significance lies in its salts, known as disulfites or metabisulfites, which are stable and have widespread applications. This technical guide provides a comprehensive overview of the theoretical properties of this compound and the experimentally determined characteristics of its corresponding disulfite anion and salts.

Molecular Structure and Bonding

Theoretical Structure of this compound:

While this compound has not been isolated, its theoretical structure is HO−S(=O)₂−S(=O)−OH. A key feature of this molecule is a direct sulfur-sulfur bond, which distinguishes it from disulfuric acid (H₂S₂O₇) where the sulfur atoms are bridged by an oxygen atom. The two sulfur atoms in this compound exist in different oxidation states: one is +5, bonded to three oxygen atoms, and the other is +3, bonded to two oxygen atoms and a hydroxyl group.

Structure of the Disulfite Anion:

The anion of this compound, the disulfite ion (S₂O₅²⁻), is stable and its structure has been characterized. It is formed by the dehydration of two bisulfite (HSO₃⁻) ions. The disulfite ion has an unsymmetrical structure with an S-S bond. The anion can be described as an SO₂ group linked to an SO₃ group. The negative charge is more localized on the SO₃ end.

Table 1: Computed and Experimental Bond Parameters for this compound and the Disulfite Anion

| Parameter | Molecule/Ion | Value | Reference |

| Molecular Formula | This compound | H₂S₂O₅ | |

| Molecular Weight | This compound | 146.15 g/mol | |

| S-S Bond Length | Disulfite Anion | 2.22 Å | |

| S-O Bond Lengths | Disulfite Anion | 1.46 Å and 1.50 Å |

Chemical Properties and Reactivity

Acidity:

Due to its instability, the pKa of this compound has not been experimentally determined. Theoretical calculations are required to estimate its acidity. For comparison, the related but stable disulfuric acid has a pKa of approximately 2.5 in concentrated sulfuric acid.

Decomposition:

This compound is prone to decomposition. In aqueous solutions, an equilibrium exists between sulfur dioxide (SO₂), water, bisulfite (HSO₃⁻), and disulfite (S₂O₅²⁻) ions. The formation of the disulfite ion is favored in more concentrated solutions of bisulfite through the following equilibrium:

2 HSO₃⁻(aq) ⇌ S₂O₅²⁻(aq) + H₂O(l)

Salts of this compound (Disulfites/Metabisulfites):

The salts of this compound, such as sodium metabisulfite (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅), are stable crystalline solids. They are widely used as preservatives, antioxidants, and sterilizing agents, particularly in the food and beverage industry. In solution, they act as a source of bisulfite ions.

Table 2: Physicochemical Properties of Common Disulfites

| Property | Sodium Metabisulfite (Na₂S₂O₅) | Potassium Metabisulfite (K₂S₂O₅) | Reference |

| Molar Mass | 190.11 g/mol | 222.32 g/mol | |

| Appearance | White crystalline powder | White crystalline powder | |

| Odor | Pungent, sulfur dioxide-like | Pungent, sulfur dioxide-like | |

| Decomposition Temp. | > 150 °C | 190 °C | |

| Solubility in Water | Freely soluble | 450 g/L (20 °C) | |

| Solubility in Ethanol | Slightly soluble | Insoluble |

Experimental Protocols

As this compound cannot be isolated, experimental protocols focus on the preparation and analysis of its stable salts.

Preparation of Sodium Metabisulfite:

A common method for the preparation of sodium metabisulfite involves the reaction of sulfur dioxide with a solution of sodium carbonate or sodium hydroxide.

-

Reaction Equation: 2 SO₂(g) + Na₂CO₃(aq) → Na₂S₂O₅(s) + CO₂(g)

-

Procedure: Sulfur dioxide gas is bubbled through a concentrated solution of sodium carbonate. As the reaction proceeds, sodium metabisulfite precipitates out of the solution and can be collected by filtration, washed, and dried.

Visualizations

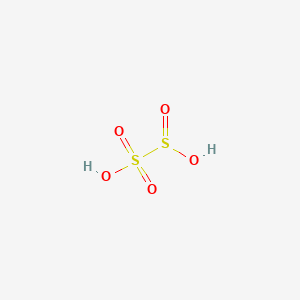

Caption: Theoretical structure of this compound (H₂S₂O₅).

Caption: Equilibrium of bisulfite and disulfite ions in aqueous solution.

Conclusion

This compound remains a theoretical molecule, its properties inferred from the behavior of its stable and commercially important salts, the disulfites. For researchers and professionals in drug development, understanding the chemistry of disulfites is crucial, as they are often used as excipients and antioxidants in pharmaceutical formulations. The reactivity of the disulfite ion, particularly its equilibrium with bisulfite and sulfur dioxide in aqueous solutions, is a key factor in its application and stability. Future computational studies may provide more insight into the fleeting existence and properties of free this compound.

Disulfurous acid chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of Disulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (H₂S₂O₅), also known as pyrosulfurous or metabisulfurous acid, is a sulfur oxoacid of significant interest in inorganic chemistry. Despite its simple formula, this compound is a transient species, often referred to as a "phantom acid," which does not exist in a stable, isolatable free state.[1][2] Its chemistry and structure are primarily inferred from its stable and commercially important salts, the disulfites (or metabisulfites), such as sodium metabisulfite (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅). This guide provides a comprehensive technical overview of the theoretical structure and bonding of this compound, supported by experimental data from its corresponding anion, and details relevant experimental protocols and the biological significance of its related sulfur species.

Theoretical Molecular Structure and Bonding

While this compound has not been isolated, its theoretical structure is well-established as HO−S(=O)₂−S(=O)−OH.[1] This structure is notable for its direct, unsymmetrical sulfur-sulfur bond, which distinguishes it from disulfuric acid (H₂S₂O₇) that features an S-O-S bridge.

Key Structural Features:

-

Connectivity : The molecule consists of two sulfur atoms linked by a single bond. One sulfur atom is part of a sulfonate-like group (-S(=O)₂OH), while the other belongs to a sulfinate-like group (-S(=O)OH).

-

Oxidation States : The two sulfur atoms exist in different oxidation states. The sulfur atom bonded to three oxygen atoms has an oxidation state of +5, whereas the other sulfur atom has an oxidation state of +3.[1][3]

-

Bonding : The bonding arrangement includes covalent S-S, S-O, and O-H single bonds, as well as S=O double bonds. The geometry around the S(+5) atom is predicted to be approximately tetrahedral, while the geometry around the S(+3) atom, which possesses a lone pair of electrons, is trigonal pyramidal.

Caption: Molecular structure of this compound (H₂S₂O₅).

The Disulfite Anion: An Experimental Framework

Experimental data on the structure of this class of compounds come from X-ray crystallography studies of its stable salts. The disulfite anion, [S₂O₅]²⁻, reveals the core structural parameters of the S-S bonded framework.

Quantitative Structural Data

The crystallographically determined bond lengths for the disulfite anion provide the most accurate insight into the molecule's dimensions.[2][3] The anion consists of an SO₂ group linked to an SO₃ group, with the negative charge more localized on the SO₃ end.[2][3]

| Bond Type | Atom Pair | Bond Length (Å) | Reference(s) |

| Sulfur-Sulfur Single Bond | S-S | 2.22 | [2][3] |

| "Thionate" S-O Bond | S(+5) - O | 1.46 | [2][3] |

| "Thionite" S-O Bond | S(+3) - O | 1.50 | [2][3] |

Formation and Equilibrium in Aqueous Solution

This compound is considered a dehydration product of sulfurous acid. In aqueous solutions, sulfur dioxide (SO₂) dissolves to form sulfurous acid (H₂SO₃), which exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. The bisulfite ion can then undergo a dehydration equilibrium to form the disulfite ion.[3]

2 HSO₃⁻ (aq) ⇌ [S₂O₅]²⁻ (aq) + H₂O (l)

While the equilibrium lies to the left, the evaporation of a bisulfite salt solution drives the reaction to the right, leading to the crystallization of stable disulfite salts.[3]

Caption: Formation pathway of disulfite from sulfur dioxide in water.

Experimental Protocols

Since this compound cannot be isolated, experimental work focuses on its stable salts.

Synthesis of Sodium Metabisulfite (Na₂S₂O₅)

A common laboratory and industrial synthesis involves the reaction of a sodium base with an excess of sulfur dioxide gas.[4][5][6]

Methodology:

-

Preparation of Base : Prepare a concentrated aqueous solution or slurry of a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

-

Introduction of SO₂ : Bubble sulfur dioxide (SO₂) gas through the stirred solution. The reaction is exothermic and may require cooling to control the temperature.[4]

-

Reaction : The SO₂ reacts with the base to first form sodium bisulfite (NaHSO₃).

-

NaOH + SO₂ → NaHSO₃

-

Na₂CO₃ + 2SO₂ + H₂O → 2NaHSO₃ + CO₂

-

-

Formation of Metabisulfite : With the continuous addition of SO₂, the solution becomes saturated, and the dehydration equilibrium shifts to form sodium metabisulfite.

-

2NaHSO₃ ⇌ Na₂S₂O₅ + H₂O

-

-

Crystallization and Isolation : Upon cooling the saturated solution, solid sodium metabisulfite crystallizes out.[2]

-

Purification : The crystals are isolated by filtration, washed with a cold solvent (e.g., ethanol) to remove soluble impurities, and dried under a vacuum.[5]

Assay of Sodium Metabisulfite via Iodometric Titration

This protocol determines the purity of a disulfite sample based on its reducing properties.[7]

Methodology:

-

Sample Preparation : Accurately weigh a sample of sodium metabisulfite and dissolve it in deionized water.

-

Reaction with Iodine : Add a known excess volume of a standardized iodine (I₂) solution to the sample flask. The disulfite will reduce the iodine to iodide (I⁻).

-

[S₂O₅]²⁻ + 2I₂ + 3H₂O → 2SO₄²⁻ + 4I⁻ + 6H⁺

-

-

Back-Titration : Titrate the unreacted (excess) iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution turns a pale yellow.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Endpoint Determination : Add a starch indicator to the solution, which will turn dark blue in the presence of the remaining iodine. Continue the titration with sodium thiosulfate until the blue color disappears. This marks the endpoint.

-

Calculation : By subtracting the amount of iodine that reacted with the thiosulfate from the initial amount of iodine added, the amount of iodine that reacted with the metabisulfite sample can be determined, and thus the purity of the sample can be calculated.

Relevance to Signaling Pathways and Biology

While this compound itself is not a biological signaling molecule, its aqueous equilibrium precursors—sulfur dioxide (SO₂), bisulfite, and sulfite—have significant biological roles.

Sulfur Dioxide as a Gasotransmitter: Previously known as a toxic pollutant, SO₂ is now recognized as the fourth endogenous gasotransmitter in mammals, alongside nitric oxide (NO), carbon monoxide (CO), and hydrogen sulfide (H₂S).[8][9][10] It is generated endogenously from the metabolism of sulfur-containing amino acids.[8] The SO₂/aspartate aminotransferase (AAT) pathway is a key source in the cardiovascular system.[10] In biological systems, SO₂ exists in equilibrium with sulfite and bisulfite.[8]

This endogenous SO₂ pathway is involved in numerous physiological and pathophysiological processes, including:

-

Cardiovascular Regulation : SO₂ induces vasorelaxation and plays a role in regulating blood pressure and protecting against myocardial injury.[2][10]

-

Anti-inflammatory and Antioxidant Effects : It exhibits protective effects against atherosclerosis and inflammation.[2][11]

-

Neuromodulation : Emerging research suggests a role in the nervous system.[9]

Sulfite Metabolism and Sulfite Oxidase: The detoxification of sulfite is critical for cellular health. The mitochondrial enzyme sulfite oxidase catalyzes the oxidation of sulfite (SO₃²⁻) to the much less toxic sulfate (SO₄²⁻), which is then excreted.[4][12][13] This is the final and essential step in the metabolism of cysteine and methionine.[13] Genetic deficiency of sulfite oxidase is a rare but fatal disorder leading to severe neurological damage due to the toxic accumulation of sulfite.[12][14] Sulfite is a potent nucleophile that can disrupt protein function by reacting with disulfide bonds.[3]

References

- 1. Frontiers | Sulfur Dioxide: An Emerging Signaling Molecule in Plants [frontiersin.org]

- 2. Sulfur dioxide, a double-faced molecule in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Commentary: Sulfur Dioxide Contributes to the Cardiac and Mitochondrial Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sites.williams.edu [sites.williams.edu]

- 8. Endogenous Sulfur Dioxide: A New Member of Gasotransmitter Family in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur Dioxide: Endogenous Generation, Biological Effects, Detection, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endogenous Sulfur Dioxide: A New Member of Gasotransmitter Family in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfite oxidase - Wikipedia [en.wikipedia.org]

- 13. Sulfite Oxidase - Creative Enzymes [creative-enzymes.com]

- 14. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

An In-depth Technical Guide to the Synthesis of Disulfurous Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways related to disulfurous acid (H₂S₂O₅). It addresses the inherent instability of the free acid, which is widely regarded as a "phantom acid," and consequently focuses on the synthesis of its stable salts, the disulfites (or metabisulfites).[1][2][3] Detailed experimental protocols for the preparation of sodium and potassium disulfite are presented, along with quantitative data on their synthesis and analysis. For contextual understanding and clarification, a comparative overview of the synthesis of the structurally related but distinct compound, disulfuric acid (H₂S₂O₇), is also included. The guide incorporates visualizations of reaction pathways and experimental workflows to facilitate comprehension.

Introduction: The Nature of this compound

This compound, also known as pyrosulfurous acid, is a sulfur oxoacid with the chemical formula H₂S₂O₅.[1][3][4] However, it is crucial to understand that free this compound is a highly unstable molecule that has not been isolated in a pure state.[1][2][3] It is considered a "phantom acid," existing in equilibrium with sulfur dioxide and water, and its chemistry is predominantly understood through the study of its more stable salts, the disulfites. Therefore, this guide will focus on the practical synthesis of these disulfite salts.

In contrast, it is important to distinguish this compound from disulfuric acid (H₂S₂O₇), also known as pyrosulfuric acid or oleum. Disulfuric acid is a stable and commercially significant compound, and its synthesis will be discussed in a later section to provide a comprehensive understanding of related sulfur oxoacids.

Synthesis of Disulfites (Metabisulfites)

The primary methods for synthesizing disulfite salts involve the reaction of sulfur dioxide with a suitable base or the dehydration of bisulfite salts.

Synthesis via Reaction with Sulfur Dioxide

This is the most common industrial method for producing disulfites. The general principle involves the reaction of sulfur dioxide with an aqueous solution of a hydroxide or carbonate of an alkali metal.

2.1.1. Synthesis of Sodium Metabisulfite (Na₂S₂O₅)

Sodium metabisulfite can be synthesized by reacting sulfur dioxide with a solution of sodium hydroxide or sodium carbonate.[5][6] The reaction proceeds through the formation of sodium bisulfite (NaHSO₃), which then dimerizes upon cooling or concentration to form sodium metabisulfite.[5][6]

The overall reactions can be represented as:

-

With sodium hydroxide: 2 NaOH + 2 SO₂ → Na₂S₂O₅ + H₂O

-

With sodium carbonate: Na₂CO₃ + 2 SO₂ → Na₂S₂O₅ + CO₂[7]

Experimental Protocol: Synthesis of Sodium Metabisulfite

-

Reaction Setup: A solution of sodium sulfite and sodium bisulfite is prepared in a reaction vessel.

-

Introduction of Reactants: Sulfur dioxide gas is introduced into the solution. The pH of the reaction mixture is maintained between 3.5 and 4.2.[5]

-

Temperature Control: The reaction is typically carried out at a temperature between 100°F and 160°F (approximately 38°C to 71°C).[5]

-

Crystallization: The resulting sodium bisulfite solution is transferred to a cooling crystallizer. An alkali, such as sodium hydroxide or sodium carbonate, is added to the solution to increase the yield of sodium metabisulfite.[5]

-

Recovery: The crystallized sodium metabisulfite is separated from the mother liquor, which can be recycled.

2.1.2. Synthesis of Potassium Metabisulfite (K₂S₂O₅)

Similar to the sodium salt, potassium metabisulfite is prepared by treating a solution of potassium hydroxide or potassium carbonate with sulfur dioxide.[8][9]

The reaction is: 2 KOH + 2 SO₂ → K₂S₂O₅ + H₂O

Experimental Protocol: Synthesis of Potassium Metabisulfite

-

Preparation of Reactant Solution: An aqueous solution of potassium hydroxide or potassium carbonate is prepared. The concentration of K⁺ ions is typically in the range of 100-400 g/L.[9]

-

Reaction with Sulfur Dioxide: Gaseous or liquid sulfur dioxide is introduced into the solution until the pH reaches a value between 2.5 and 5.0.[9]

-

Crystallization: The resulting potassium bisulfite solution is cooled and stirred to induce crystallization of potassium metabisulfite as it reaches supersaturation.

-

Separation and Drying: The potassium metabisulfite crystals are separated by filtration or centrifugation. The wet crystals are then dried, for instance, using microwave drying, to obtain the final product.[9]

Synthesis via Dehydration of Bisulfites

Disulfites can also be prepared by the thermal dehydration of the corresponding bisulfite salts. This method is less common on an industrial scale but can be effective for laboratory preparations.

The general reaction is: 2 NaHSO₃ → Na₂S₂O₅ + H₂O

This reaction can be driven to completion by heating solid sodium bisulfite.

Quantitative Analysis of Disulfites

The purity and concentration of disulfites are commonly determined by iodometric titration.[10][11][12] This method relies on the reducing properties of the disulfite ion.

Experimental Protocol: Iodometric Titration of Sodium Metabisulfite

-

Sample Preparation: A known mass (approximately 0.2 g) of the sodium metabisulfite sample is accurately weighed and dissolved in water.[11]

-

Reaction with Iodine: The sample solution is added to a flask containing a known excess of a standardized iodine solution (e.g., 50.0 mL of 0.1 N iodine). The flask is stoppered and allowed to stand for about 5 minutes in the dark.[11][13]

-

Back Titration: 1 mL of hydrochloric acid is added, and the excess, unreacted iodine is titrated with a standardized sodium thiosulfate solution (e.g., 0.1 N) until the solution turns pale yellow.[11]

-

Endpoint Determination: A starch indicator is added, which turns the solution blue. The titration is continued until the blue color disappears completely.[10]

-

Calculation: The amount of sodium metabisulfite in the sample is calculated based on the amount of iodine consumed in the reaction. Each mL of 0.1 N iodine is equivalent to 4.753 mg of Na₂S₂O₅.[11]

Data Presentation

Table 1: Summary of Synthesis Parameters for Disulfites

| Parameter | Sodium Metabisulfite (from SO₂) | Potassium Metabisulfite (from SO₂) |

| Starting Materials | Sodium hydroxide or sodium carbonate, Sulfur dioxide | Potassium hydroxide or potassium carbonate, Sulfur dioxide |

| Reaction pH | 3.5 - 4.2[5] | 2.5 - 5.0[9] |

| Reaction Temperature | 38 - 71 °C[5] | Typically ambient to slightly elevated |

| Crystallization | Cooling crystallization with added alkali[5] | Cooling and stirring of supersaturated solution |

| Theoretical Yield | Dependent on process efficiency, with recycling of mother liquor to maximize yield.[5] | High, with potential for mother liquor recycling. |

Table 2: Quantitative Analysis of Sodium Metabisulfite by Iodometric Titration

| Parameter | Value |

| Titrant | Standardized Sodium Thiosulfate (Na₂S₂O₃) solution |

| Indicator | Starch solution |

| Stoichiometric Equivalence | 1 mL of 0.1 N Iodine is equivalent to 4.753 mg of Na₂S₂O₅[11] |

| Typical Assay | Not less than 90.0%[11] |

Mandatory Visualizations

Synthesis Pathway of Disulfites

Caption: General synthesis pathway for disulfite salts.

Experimental Workflow for Disulfite Synthesis and Analysis

Caption: Experimental workflow for disulfite synthesis.

Comparative Overview: Synthesis of Disulfuric Acid (Oleum)

To prevent confusion and provide a broader context, this section outlines the synthesis of disulfuric acid (H₂S₂O₇), a stable and industrially significant compound.

Disulfuric acid, or oleum, is produced in the Contact Process, which is the primary industrial method for manufacturing sulfuric acid.[14]

The key step in the formation of disulfuric acid is the reaction of sulfur trioxide (SO₃) with concentrated sulfuric acid (H₂SO₄).[14]

H₂SO₄ (l) + SO₃ (g) → H₂S₂O₇ (l)

Table 3: Key Stages of the Contact Process for Disulfuric Acid Synthesis

| Stage | Description | Reaction |

| 1. Production of Sulfur Dioxide | Burning sulfur or roasting sulfide ores in air. | S (s) + O₂ (g) → SO₂ (g) |

| 2. Catalytic Oxidation of Sulfur Dioxide | Oxidation of SO₂ to SO₃ over a vanadium(V) oxide catalyst at 450 °C and 1-2 atm.[15] | 2 SO₂ (g) + O₂ (g) ⇌ 2 SO₃ (g) |

| 3. Formation of Disulfuric Acid (Oleum) | Absorption of SO₃ gas in concentrated sulfuric acid. | H₂SO₄ (l) + SO₃ (g) → H₂S₂O₇ (l) |

| 4. Production of Sulfuric Acid | Dilution of oleum with water. | H₂S₂O₇ (l) + H₂O (l) → 2 H₂SO₄ (l) |

Synthesis Pathway of Disulfuric Acid

Caption: Synthesis pathway of disulfuric acid (Oleum).

Conclusion

While this compound remains a theoretical molecule, its salts, the disulfites, are stable and commercially important compounds with well-established synthesis pathways. This guide has detailed the primary methods for the production of sodium and potassium metabisulfite, providing experimental protocols and quantitative analysis techniques relevant to researchers and professionals in the chemical and pharmaceutical fields. The inclusion of a comparative overview of disulfuric acid synthesis serves to clarify the distinctions between these two important sulfur oxoacids. The provided diagrams and data tables offer a concise and accessible summary of the core concepts discussed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. This compound distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]

- 4. This compound | H2O5S2 | CID 28020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5976485A - Sodium metabisulfite process - Google Patents [patents.google.com]

- 6. inorganic chemistry - How to synthesize sodium metabisulfite? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. GB1015067A - Production of solid potassium metabisulfite - Google Patents [patents.google.com]

- 9. CN104071809B - Production method for food-grade potassium metabisulfite - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. fao.org [fao.org]

- 12. tianyachemical.com [tianyachemical.com]

- 13. mt.com [mt.com]

- 14. quora.com [quora.com]

- 15. Sciencemadness Discussion Board - Lab scale contact process for H2SO4 (report) - Powered by XMB 1.9.11 [sciencemadness.org]

The Elusive Nature of Disulfurous Acid: A Technical Guide to its Aqueous (In)stability

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the aqueous chemistry of sulfur-oxoacids, with a specific focus on the transient nature of disulfurous acid. This document provides a detailed analysis of the equilibria governing the formation of related sulfur species, quantitative data, and explicit experimental protocols for their characterization.

Executive Summary

This compound (H₂S₂O₅), also known as pyrosulfurous acid, is a sulfur oxoacid that is not stable in its free form in aqueous solutions and is often referred to as a "phantom acid". Its existence is primarily inferred from the presence of its conjugate base, the disulfite (or metabisulfite) ion (S₂O₅²⁻), in concentrated aqueous solutions of sulfur dioxide. This guide elucidates the chemical equilibria at play, demonstrating that the perceived presence of this compound is a manifestation of a dynamic equilibrium between sulfur dioxide, water, bisulfite ions, and disulfite ions. Understanding these equilibria is critical for applications in drug development, food preservation, and industrial chemistry where sulfite and bisulfite are utilized as reducing agents and preservatives.

The Aqueous Equilibrium of Sulfur(IV) Oxoanions

The dissolution of sulfur dioxide (SO₂) in water does not directly yield significant concentrations of sulfurous acid (H₂SO₃), which itself is an unstable molecule. Instead, a series of equilibria are established, leading to the formation of bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. The formation of the disulfite ion is a subsequent equilibrium that becomes significant at higher concentrations of bisulfite.

The primary equilibria are as follows:

-

Hydration of Sulfur Dioxide: SO₂(aq) + H₂O(l) ⇌ H₂SO₃(aq)

-

First Acid Dissociation: H₂SO₃(aq) ⇌ H⁺(aq) + HSO₃⁻(aq)

-

Second Acid Dissociation: HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)

-

Bisulfite Dimerization to Disulfite: 2HSO₃⁻(aq) ⇌ S₂O₅²⁻(aq) + H₂O(l)

It is the fourth equilibrium that is central to the discussion of this compound. The acid itself is not a direct participant but is the hypothetical conjugate acid of the disulfite ion.

Quantitative Analysis of Equilibria

The stability and relative concentrations of the sulfur(IV) species in aqueous solution are governed by pH and concentration. The key quantitative parameters for these equilibria are summarized below.

Table 1: Dissociation Constants for Aqueous Sulfur Dioxide

| Equilibrium | Kₐ | pKₐ |

| H₂SO₃(aq) ⇌ H⁺(aq) + HSO₃⁻(aq) | 1.3 x 10⁻² | 1.89 |

| HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq) | 6.3 x 10⁻⁸ | 7.20 |

Table 2: Thermodynamic Data for the Dimerization of Bisulfite to Disulfite[1][2]

| Parameter | Value | Conditions |

| Equilibrium Constant (K) | ln(K) = -10.226 + 2123.6 / T (K) | 313 to 353 K |

| Standard Gibbs Free Energy (ΔᵣG°) | (7.69 ± 0.33) kJ·mol⁻¹ | Molality scale |

| Standard Enthalpy Change (ΔᵣH°) | (-17.7 ± 0.5) kJ·mol⁻¹ | Molality scale |

Note: The negative enthalpy change indicates that the formation of the disulfite ion is an exothermic process and is therefore favored at lower temperatures.

Experimental Protocols for Characterization

The study of the equilibria of sulfur(IV) oxoanions in aqueous solution relies on a variety of spectroscopic and titrimetric techniques.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying and quantifying the different sulfur oxoanions in solution, as each species exhibits characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of sodium or potassium bisulfite at various concentrations. The pH of the solutions can be adjusted using a non-interfering acid or base to study its effect on the equilibrium.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is required.

-

Data Acquisition: Acquire Raman spectra of the prepared solutions. The spectral acquisition parameters (e.g., laser power, integration time, number of accumulations) should be optimized to achieve a good signal-to-noise ratio without causing sample degradation.

-

Data Analysis: Identify the characteristic Raman bands for bisulfite (HSO₃⁻) and disulfite (S₂O₅²⁻). The relative intensities of these bands can be used to determine the equilibrium concentrations of each species. For quantitative analysis, calibration curves can be constructed using solutions of known concentrations. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal intensity for low-concentration samples.

Nuclear Magnetic Resonance (³³S NMR) Spectroscopy

While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR spectroscopy can provide direct information about the electronic environment of the sulfur atoms in the different oxoanions.

Methodology:

-

Sample Preparation: High-concentration solutions of isotopically enriched (³³S) sodium or potassium bisulfite in a suitable solvent (e.g., D₂O) are typically required to obtain a detectable signal.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tunable to the ³³S frequency is necessary.

-

Data Acquisition: Acquire ³³S NMR spectra. Due to the broad linewidths, a large number of scans and appropriate relaxation delays are often needed.

-

Data Analysis: The chemical shifts of the ³³S signals can be used to identify the different sulfur species. The relative integrals of the peaks can provide information on their relative concentrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for monitoring the concentration of dissolved sulfur dioxide, which has a characteristic absorption maximum in the ultraviolet region.

Methodology:

-

Sample Preparation: Prepare aqueous solutions by bubbling a known concentration of SO₂ gas through water or by dissolving a known amount of a sulfite salt and adjusting the pH to favor the formation of dissolved SO₂.

-

Instrumentation: A UV-Vis spectrophotometer with a quartz cuvette is used.

-

Data Acquisition: Measure the absorbance of the solutions in the UV range (typically 200-400 nm). Aqueous SO₂ exhibits a characteristic absorption maximum around 276-280 nm.[1]

-

Data Analysis: According to the Beer-Lambert law, the absorbance at the λₘₐₓ is directly proportional to the concentration of the absorbing species. A calibration curve can be generated using standards of known concentration to quantify the amount of dissolved SO₂.

Titrimetric Methods

Iodometric titration is a classic and reliable method for determining the total concentration of sulfite and bisulfite in a sample.

Methodology:

-

Sample Preparation: An accurately measured volume of the aqueous solution containing sulfite/bisulfite is taken.

-

Reagents: A standardized solution of iodine (I₂) and a starch indicator solution are required.

-

Procedure: The sample is titrated with the standard iodine solution. The bisulfite and sulfite ions are oxidized by iodine. The endpoint of the titration is reached when the solution turns a persistent blue-black color upon the addition of the starch indicator, indicating the presence of excess iodine.

-

Calculation: The concentration of the sulfur(IV) species can be calculated from the volume of iodine solution consumed and the stoichiometry of the redox reaction.

Visualization of Aqueous Sulfur(IV) Equilibria

The following diagram illustrates the key relationships and equilibria in an aqueous solution of sulfur dioxide.

Conclusion

References

Theoretical Insights into the Elusive H2S2O5 Molecule: A Computational Chemistry Perspective

Abstract

Disulfurous acid (H2S2O5), also known as pyrosulfurous acid, represents a fascinating yet enigmatic species among the sulfur oxoacids. Despite its importance as the conjugate acid of the widely used disulfite (or metabisulfite) anion (S2O5^2-), H2S2O5 is considered a "phantom acid," being highly unstable and not having been isolated in a free state. This technical guide provides a comprehensive overview of the theoretical and computational studies pertinent to the H2S2O5 molecule. Due to the scarcity of direct experimental or theoretical data on H2S2O5, this paper extrapolates from computational studies of its corresponding anion and related sulfur oxoacids to build a theoretical profile. This guide is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize disulfites and seek a deeper understanding of the underlying chemistry of their conjugate acid.

Introduction

The chemistry of sulfur oxoacids is rich and complex, with numerous species exhibiting a range of oxidation states and structural motifs. While acids like sulfuric acid (H2SO4) are well-characterized and industrially significant, others, such as this compound (H2S2O5), remain largely theoretical constructs. The practical relevance of H2S2O5 stems from its relationship to disulfite salts (e.g., sodium metabisulfite, Na2S2O5, and potassium metabisulfite, K2S2O5), which are extensively used as preservatives, antioxidants, and disinfectants in the food, beverage, and pharmaceutical industries.[1] When dissolved in water, these salts establish an equilibrium with bisulfite (HSO3-), and the chemistry of these solutions is often discussed in the context of the transient existence of H2S2O5.

Understanding the molecular structure, stability, and electronic properties of H2S2O5 is crucial for elucidating reaction mechanisms involving disulfites, particularly in acidic media. This guide synthesizes the available structural information for the disulfite anion and outlines the computational methodologies best suited for the theoretical investigation of the H2S2O5 molecule.

Proposed Molecular Structure

Based on the known structure of the disulfite anion, the proposed structure for this compound is HO−S(=O)2−S(=O)−OH. A key feature of this structure is a direct sulfur-sulfur bond, which is also present in the disulfite anion.[2] In this arrangement, the two sulfur atoms are in different oxidation states: the sulfur atom bonded to three oxygen atoms is in the +5 oxidation state, while the other sulfur atom, bonded to two oxygen atoms and a hydroxyl group, is in the "thionite" form with a +3 oxidation state.[2]

Theoretical and Computational Methodologies

Direct experimental characterization of H2S2O5 is challenging due to its instability. Therefore, computational chemistry provides the most viable avenue for investigating its properties. The selection of an appropriate theoretical method and basis set is critical for obtaining reliable results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for studying sulfur-containing compounds. Recent studies on the crystal structure of sodium metabisulfite have successfully employed DFT to analyze its electronic structure.[3]

-

Functionals: Hybrid functionals such as B3LYP are often a good starting point. For systems with potential weak interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 suite may provide more accurate results.

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions, are generally adequate for geometry optimization and frequency calculations of sulfur oxoacids. For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ can be used.

Ab Initio Methods

For more accurate energy calculations and to benchmark DFT results, higher-level ab initio methods are recommended.

-

Møller-Plesset Perturbation Theory (MP2): This method provides a good balance between computational cost and accuracy for systems where electron correlation is important.

-

Coupled Cluster Theory (CCSD(T)): Considered the "gold standard" in quantum chemistry, CCSD(T) can provide highly accurate single-point energies on geometries optimized at a lower level of theory (e.g., DFT or MP2).

A common workflow for theoretical studies of such molecules is presented below.

Predicted Molecular Properties of H2S2O5

Geometrical Parameters

The geometry of H2S2O5 is expected to be non-planar. The key structural parameters of interest are the S-S bond length, S-O bond lengths, and the various bond angles. In the disulfite anion, the S-S bond length is approximately 2.22 Å. The S-O bond lengths are around 1.46 Å for the "thionate" end (SO3) and 1.50 Å for the "thionite" end (SO2).[2] It is anticipated that the protonation to form H2S2O5 would lead to a slight elongation of the S-OH bonds compared to the S=O bonds.

| Parameter | Predicted Value Range | Basis of Prediction |

| S-S Bond Length | 2.20 - 2.25 Å | Based on the disulfite anion structure.[2] |

| S=O Bond Length | 1.45 - 1.50 Å | Typical for sulfur oxoacids. |

| S-OH Bond Length | 1.55 - 1.65 Å | Longer than S=O due to single bond character. |

| O-S-O Bond Angle | 105 - 115° | Tetrahedral-like geometry around sulfur. |

| S-S-O Bond Angle | 100 - 110° | Influenced by lone pairs on sulfur. |

Vibrational Frequencies

The calculated infrared (IR) spectrum of H2S2O5 would be a key tool for its potential identification in matrix isolation studies. The vibrational frequencies can be predicted using DFT calculations. Key vibrational modes would include:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretching | 3200 - 3600 |

| S=O stretching (asymmetric) | 1200 - 1400 |

| S=O stretching (symmetric) | 1000 - 1200 |

| S-OH stretching | 800 - 950 |

| S-S stretching | 400 - 500 |

Stability and Reactivity

The instability of H2S2O5 is a central aspect of its chemistry. Theoretical calculations can provide insights into its thermodynamic stability relative to its decomposition products. A likely decomposition pathway is the reverse of the formation of the disulfite anion from bisulfite:

H2S2O5 ⇌ SO2 + H2SO3

Further decomposition of sulfurous acid (H2SO3) to SO2 and H2O is also expected. Computational studies can determine the reaction energies and activation barriers for these decomposition pathways.

The reactivity of H2S2O5 is expected to be dominated by its acidic protons and the nucleophilicity/electrophilicity of its sulfur centers. Natural Bond Orbital (NBO) analysis can provide valuable information on the charge distribution and orbital interactions within the molecule, helping to predict its reactivity.

Conclusion

This compound (H2S2O5) remains a challenging molecule for direct experimental study. However, the application of modern computational chemistry methods, guided by the known structure of its conjugate base, the disulfite anion, can provide a robust theoretical framework for understanding its properties. This guide has outlined the most appropriate computational methodologies and has provided a predicted profile of the molecular structure, vibrational frequencies, and stability of H2S2O5. Such theoretical insights are invaluable for researchers working with disulfites and for advancing our fundamental understanding of the complex chemistry of sulfur oxoacids. Future computational studies are encouraged to provide definitive values for the properties of this elusive molecule.

References

An In-depth Technical Guide on the Discovery and History of Pyrosulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrosulfurous acid (H₂S₂O₅), also known as disulfurous acid, represents a fascinating case in inorganic chemistry. While its salts, the disulfites (or metabisulfites), are stable, well-characterized, and widely used compounds, the free acid itself has never been isolated and is considered a "phantom acid" that is unstable under practical conditions. This guide delves into the historical context of its conceptualization, the definitive chemistry of its stable anionic salts, and the theoretical understanding of its inherent instability. The content herein provides a clear distinction from the structurally different and well-documented pyrosulfuric acid (H₂S₂O₇).

Historical Context and Nomenclature: The Concept of a Phantom Acid

The term "pyrosulfurous acid" originates from the nomenclature of oxoacids, where the prefix "pyro-" indicates an acid formed by the condensation of two molecules of a parent acid with the removal of one molecule of water. In this case, two molecules of the equally elusive sulfurous acid (H₂SO₃) would condense to form pyrosulfurous acid (2H₂SO₃ → H₂S₂O₅ + H₂O).

Historically, the study of sulfur oxoacids has been extensive, with many such acids being known only through their salts.[1][2][3][4] The existence of stable disulfite salts, such as sodium metabisulfite and potassium metabisulfite, led to the logical postulation of their parent acid, pyrosulfurous acid. However, all attempts to isolate H₂S₂O₅ have been unsuccessful, as it readily decomposes.[5] Modern computational studies support this observation, indicating a high kinetic instability, especially in the presence of water, which catalyzes its decomposition into sulfur dioxide (SO₂) and water.[6][7][8]

It is critical to distinguish pyrosulfurous acid (H₂S₂O₅) from pyrosulfuric acid (H₂S₂O₇). The latter, also known as disulfuric acid or oleum, is a stable and highly reactive compound formed by dissolving sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[7][9]

The Chemistry of Disulfites: The Stable Form of Pyrosulfurous Acid

The tangible chemistry of pyrosulfurous acid is the chemistry of its conjugate base, the disulfite anion (S₂O₅²⁻). These salts are the commercially and synthetically relevant forms.

Structure and Bonding of the Disulfite Anion

The disulfite anion has a unique and unsymmetrical structure featuring a direct sulfur-sulfur bond. This distinguishes it from the disulfate anion (S₂O₇²⁻), which has an oxygen bridge. The two sulfur atoms in the disulfite ion exist in different oxidation states: the sulfur atom bonded to three oxygen atoms has an oxidation state of +5, while the other, bonded to two oxygen atoms, has an oxidation state of +3.[5][10][11]

X-ray crystallography studies on sodium metabisulfite have provided precise measurements of its structure, though determining the crystal structure proved to be complex due to twinning and disorder.[12][13] The S–S bond length is approximately 2.22 Å, with S–O bond distances being around 1.46 Å and 1.50 Å.[13]

Figure 1: Structure of the Disulfite (S₂O₅²⁻) Anion

Quantitative Data

The physical and chemical properties of the most common disulfite salts are summarized in the table below.

| Property | Sodium Metabisulfite (Na₂S₂O₅) | Potassium Metabisulfite (K₂S₂O₅) |

| Molar Mass | 190.11 g/mol | 222.33 g/mol |

| Appearance | White or yellowish-white crystalline powder | White crystalline powder or granules |

| Odor | Pungent, sulfur dioxide-like | Pungent, sulfur dioxide-like |

| Density | 1.48 g/cm³ | 2.34 g/cm³ |

| Melting Point | Decomposes at >150 °C | Decomposes at 190 °C |

| Solubility in Water | 65.3 g/100 mL at 20 °C | 45 g/100 mL at 20 °C |

| Solubility in Ethanol | Sparingly soluble | Insoluble |

| pH of Solution | 4.0 - 4.5 (10% solution) | ~3.5 - 5.0 (5% solution) |

| CAS Number | 7681-57-4 | 16731-55-8 |

Experimental Protocols for the Synthesis of Disulfites

The synthesis of disulfites is based on the chemical equilibrium between bisulfite (HSO₃⁻) and disulfite (S₂O₅²⁻) ions in an aqueous solution.[13] Evaporation of a solution containing bisulfite ions shifts the equilibrium to the right, leading to the crystallization of the disulfite salt.

Figure 2: Equilibrium between Bisulfite and Disulfite Ions

Synthesis of Sodium Metabisulfite (Na₂S₂O₅)

A common laboratory and industrial method involves the reaction of sulfur dioxide with a solution of sodium hydroxide or sodium carbonate.[13][14]

Objective: To synthesize sodium metabisulfite via the reaction of sulfur dioxide with a sodium hydroxide solution.

Materials:

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

Sulfur dioxide (SO₂) gas

-

Ice bath

-

Reaction flask with a gas inlet tube and stirrer

-

Büchner funnel and filter paper

-

Ethanol for washing

-

Drying oven

Protocol:

-

Prepare a Sodium Hydroxide Solution: Carefully dissolve a stoichiometric amount of NaOH in distilled water in the reaction flask to create a concentrated solution (e.g., 40% w/v). The dissolution is exothermic; cool the flask in an ice bath.

-

Introduce Sulfur Dioxide: While stirring vigorously, bubble SO₂ gas through the cooled NaOH solution. The initial reaction forms sodium sulfite (Na₂SO₃), which may precipitate.

-

Reaction 1: 2NaOH + SO₂ → Na₂SO₃ + H₂O

-

-

Continue SO₂ Addition: Continue passing SO₂ through the slurry. The sodium sulfite will react with excess SO₂ to form sodium bisulfite, which is soluble.

-

Reaction 2: Na₂SO₃ + SO₂ + H₂O → 2NaHSO₃

-

-

Crystallization: Once the solution is saturated with NaHSO₃, continued slow bubbling of SO₂ or allowing the solution to stand and slowly evaporate will cause the crystallization of sodium metabisulfite as the equilibrium shifts.

-

Equilibrium: 2NaHSO₃(aq) ⇌ Na₂S₂O₅(s) + H₂O(l)

-

-

Isolation and Purification: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified sodium metabisulfite crystals in a vacuum oven at a low temperature (e.g., 70-80 °C) to prevent decomposition.

Synthesis of Potassium Metabisulfite (K₂S₂O₅)

The synthesis of potassium metabisulfite can be achieved by reacting sulfur dioxide with a solution of potassium carbonate or potassium hydroxide.[15][16][17]

Objective: To synthesize potassium metabisulfite using potassium carbonate and sulfur dioxide.

Materials:

-

Potassium carbonate (K₂CO₃)

-

Distilled water

-

Sulfur dioxide (SO₂) gas

-

Reaction vessel with heating, cooling, and stirring capabilities, and a gas inlet

-

pH meter

-

Centrifuge or filtration apparatus

-

Drying equipment

Protocol:

-

Prepare Potassium Carbonate Solution: Prepare an aqueous solution of potassium carbonate (e.g., 15-20% w/v) in the reaction vessel.

-

Reaction with SO₂: Heat the solution to approximately 50-60 °C. Bubble SO₂ gas through the stirred solution. The reaction will proceed, forming potassium bisulfite. Maintain the pH of the solution between 4.0 and 7.5.[16]

-

Reaction: K₂CO₃ + 2SO₂ + H₂O → 2KHSO₃ + CO₂

-

-

Crystallization: Once the reaction to form potassium bisulfite is complete, cool the solution slowly to 15-25 °C with continuous stirring. This will cause the potassium metabisulfite to crystallize out of the supersaturated solution.

-

Equilibrium: 2KHSO₃(aq) ⇌ K₂S₂O₅(s) + H₂O(l)

-

-

Separation: Separate the crystalline product from the mother liquor using a centrifuge or vacuum filtration.

-

Drying: Dry the obtained potassium metabisulfite crystals.

Figure 3: General Workflow for the Synthesis of Disulfite Salts

Conclusion

Pyrosulfurous acid (H₂S₂O₅) is a theoretically conceived molecule that remains unisolated due to its inherent instability. The true discovery and history of this chemical entity lie in the synthesis, characterization, and application of its stable salts, the disulfites. For researchers and professionals in drug development, where disulfites are often used as antioxidants and preservatives, a precise understanding of their chemistry, structure, and synthesis is paramount. This guide clarifies the distinction between the non-existent pyrosulfurous acid and its tangible, useful salts, providing the necessary historical, theoretical, and practical context for scientific applications.

References

- 1. US3995015A - Process for making sodium metabisulfite - Google Patents [patents.google.com]

- 2. Oxoacids of Sulphur By Unacademy [unacademy.com]

- 3. Oxoacids of Sulphur - GeeksforGeeks [geeksforgeeks.org]

- 4. Oxoacids of Sulphur – Oxoacids of Sulphur, Preparation, Physical Properties, Chemical Properties, and Uses of Sulphuric Acid in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. About the stability of sulfurous acid (H2SO3) and its dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. About the stability of sulfurous acid (H2SO3) and its dimer. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. GB1015067A - Production of solid potassium metabisulfite - Google Patents [patents.google.com]

- 11. why the structure of H2S2O5 is NOT as shown??(#attachment) - askIITians [askiitians.com]

- 12. The surprisingly elusive crystal structure of sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 14. static.ags.aer.ca [static.ags.aer.ca]

- 15. Potassium metabisulfite - Wikipedia [en.wikipedia.org]

- 16. US3369866A - Production of solid potassium metabisulfite - Google Patents [patents.google.com]

- 17. CN104071809B - Production method for food-grade potassium metabisulfite - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of Disulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Disulfurous acid (H₂S₂O₅), also known as pyrosulfurous acid, is a sulfur oxoacid of significant interest in various chemical contexts. However, its inherent instability presents a considerable challenge for direct experimental characterization. This technical guide provides a comprehensive overview of the available spectroscopic information on this compound, focusing on theoretical data and the experimental data of its more stable conjugate base, the disulfite ion. It also includes detailed experimental protocols for spectroscopic techniques commonly applied to sulfur-containing compounds, offering a practical framework for researchers in the field.

Introduction: The Elusive Nature of this compound

This compound (H₂S₂O₅) is classified as a "phantom acid," meaning it does not exist in a free, stable state under standard conditions[1][2][3]. Its existence is primarily theoretical and in the form of its salts, known as disulfites (or metabisulfites), which are stable and commercially available[2]. The structure of this compound features two directly connected sulfur atoms, with the formula HO−S(=O)₂−S(=O)−OH[1]. The instability of the free acid means that direct experimental spectroscopic data is largely unavailable. Consequently, our understanding of its spectroscopic properties is primarily derived from computational chemistry and the analysis of its stable salts.

Theoretical and Indirect Spectroscopic Data

Due to the challenges in isolating free this compound, computational methods and indirect measurements are the primary sources of spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental ¹H NMR spectrum of isolated this compound has not been reported, theoretical predictions provide insight into its expected spectral signature. A computationally generated ¹H NMR spectrum is available, which can serve as a reference for theoretical studies or attempts at in-situ characterization under specific conditions[4].

Table 1: Predicted ¹H NMR Data for this compound

| Parameter | Value | Source |

| Chemical Shift (δ) | Predicted to have a single peak for the two acidic protons. | Generated by ChemNMR[4] |

Experimental Spectroscopic Data of Disulfites

The most reliable experimental data comes from the analysis of disulfite salts (containing the [S₂O₅]²⁻ ion). These salts are stable and can be readily analyzed using various spectroscopic techniques.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for studying the structure of the disulfite ion. The [S₂O₅]²⁻ anion has a structure with a long and weak S-S bond[2][5].

Table 2: Vibrational Frequencies for the Disulfite Ion ([S₂O₅]²⁻)

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference |

| S-S Stretch | ~450 - 550 | Raman | General knowledge for S-S bonds |

| S=O Stretch (Symmetrical) | ~1000 - 1100 | IR, Raman | General knowledge for sulfites |

| S=O Stretch (Asymmetrical) | ~1150 - 1250 | IR, Raman | General knowledge for sulfites |

| S-O Stretch | ~600 - 800 | IR, Raman | General knowledge for sulfites |

Note: Specific frequencies can vary depending on the cation and the crystal lattice structure.

Experimental Protocols

While protocols for this compound itself are not established due to its instability, the following are standard procedures for obtaining spectroscopic data on related stable sulfur compounds, such as disulfite salts.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a solid disulfite salt.

Methodology:

-

Sample Preparation:

-

Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the finely ground disulfite salt with 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer. . Data Acquisition:

-

Record a background spectrum of the pure KBr pellet or the empty ATR accessory.

-

Place the sample pellet in the spectrometer's sample holder (or ensure the sample is in contact with the ATR crystal).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Identify and label the characteristic absorption bands.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a solid disulfite salt.

Methodology:

-

Sample Preparation:

-

Place a small amount of the powdered disulfite salt into a glass capillary tube or onto a microscope slide.

-

-

Instrumentation:

-

Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm).

-

A microscope is often used to focus the laser onto the sample and collect the scattered light.

-

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Collect the Raman scattered light using a high-resolution grating and a sensitive detector (e.g., a CCD camera).

-

Acquire the spectrum over a Raman shift range of approximately 100-3500 cm⁻¹.

-

Integration times and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Processing:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify and label the characteristic Raman bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Compounds

Objective: To obtain the NMR spectrum of a stable, soluble sulfur-containing compound (e.g., an organic sulfite) in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR, proton decoupling is typically used, and a larger number of scans is required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Fourier transform the raw data.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the solvent or TMS peak.

-

Visualizations

The following diagrams illustrate the key structures and relationships involving this compound.

Caption: Acid-base equilibrium between this compound and the disulfite ion.

Caption: Conceptual formation of this compound from the dehydration of sulfurous acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sulfurous and disulfurous acids, H2SO3 and H2S2O5 [almerja.com]

- 3. This compound distributors, manufacturers, exporters, and suppliers in India | Vizag Chemicals [vizagchemical.com]

- 4. File:this compound 1H NMR spectrum.png - Wikimedia Commons [commons.wikimedia.org]

- 5. Sulfurous and disulfurous acids, H2SO3 and H2S2O5 [ns1.almerja.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Oxidation States of Sulfur in Disulfurous Acid

This technical guide provides a comprehensive analysis of the oxidation states of sulfur in this compound (H₂S₂O₅). It covers the structural basis for the mixed oxidation states, presents quantitative data in a structured format, and details experimental protocols for their determination.

Introduction to this compound

This compound, also known as pyrosulfurous acid, is a sulfur oxoacid with the chemical formula H₂S₂O₅.[1][2] It is considered a "phantom acid" as it does not exist in a free, stable state.[1][2][3] However, its conjugate bases, the disulfites (or metabisulfites), are stable and common chemical reagents. The structure of this compound is unique among sulfur oxoacids as it contains a direct sulfur-sulfur bond, which is key to understanding the different oxidation states of its two sulfur atoms.[1][2]

Molecular Structure and Oxidation State Assignment

The structure of this compound is HO−S(=O)₂−S(=O)−OH.[1] This structure reveals two non-equivalent sulfur atoms. The determination of their oxidation states relies on assigning the electrons in each bond to the more electronegative atom.

-

Oxygen is more electronegative than sulfur and is assigned an oxidation state of -2 (except in peroxides).

-

Hydrogen is less electronegative than oxygen and is assigned an oxidation state of +1.

-

In the sulfur-sulfur bond , the electrons are shared equally, so this bond does not contribute to the oxidation state of either sulfur atom.

Based on these rules, we can calculate the oxidation state for each sulfur atom:

-

Sulfur atom 1 (Sₐ) : This sulfur is bonded to one hydroxyl (-OH) group and two terminal oxygen atoms (=O), and the other sulfur atom.

-

Contribution from the -OH group: The oxygen is -2 and the hydrogen is +1, for a net of -1. The S-O bond contributes +1 to the sulfur's oxidation state.

-

Contribution from the two =O groups: Each oxygen is assigned -2. The two S=O bonds contribute +4 to the sulfur's oxidation state.

-

Contribution from the S-S bond: 0.

-

Total Oxidation State of Sₐ = (+1) + (+4) = +5 .

-

-

Sulfur atom 2 (Sᵦ) : This sulfur is bonded to one hydroxyl (-OH) group, one terminal oxygen atom (=O), and the other sulfur atom.

-

Contribution from the -OH group: +1.

-

Contribution from the one =O group: +2.

-

Contribution from the S-S bond: 0.

-

Total Oxidation State of Sᵦ = (+1) + (+2) = +3 .

-

Therefore, this compound contains sulfur in two distinct oxidation states: +5 and +3.[1][2][4][5][6]

Data Presentation: Oxidation States in this compound

The oxidation states of the constituent atoms in this compound are summarized in the table below.

| Atom | Symbol | Quantity | Oxidation State |

| Hydrogen | H | 2 | +1 |

| Sulfur (Sₐ) | S | 1 | +5 |

| Sulfur (Sᵦ) | S | 1 | +3 |

| Oxygen | O | 5 | -2 |

| Overall Charge | 0 |

Mandatory Visualizations

Caption: Structure of this compound with sulfur oxidation states.

Caption: Generalized workflow for determining sulfur oxidation states.

Experimental Protocols for Oxidation State Determination

Since this compound is unstable, experimental determination of the sulfur oxidation states would be performed on its stable salts, such as sodium disulfite (Na₂S₂O₅). Techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy are powerful tools for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

-

Sample Preparation: A solid sample of a disulfite salt is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. The UHV environment is critical to prevent surface contamination.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV). The X-rays have sufficient energy to eject core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ where hν is the energy of the X-ray photons, KE is the measured kinetic energy of the photoelectrons, and Φ is the work function of the spectrometer.

-

Oxidation State Assignment: The S 2p binding energy is sensitive to the chemical environment and oxidation state of the sulfur atom. A higher positive oxidation state results in a shift to higher binding energy.[7][8] The complex S 2p spectrum obtained from the disulfite sample would be deconvoluted into two sets of doublets (for the 2p₃/₂ and 2p₁/₂ spin-orbit components), corresponding to the two different sulfur environments (+3 and +5). By comparing the binding energies of these components to reference spectra of sulfur compounds with known oxidation states (e.g., sulfites for S⁴⁺, sulfates for S⁶⁺), the peaks can be assigned to the +3 and +5 oxidation states.

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the oxidation state and coordination environment of the absorbing atom.

Methodology:

-

Sample Preparation: A powdered sample of a disulfite salt is prepared, often diluted in an X-ray transparent matrix like boron nitride or cellulose to ensure optimal absorption.

-

Data Acquisition: The sample is exposed to a synchrotron-generated X-ray beam of tunable energy. The energy is scanned across the sulfur K-edge (around 2472 eV). The X-ray absorption is measured as a function of the incident X-ray energy. The absorption increases sharply at the binding energy of a core electron, creating an "absorption edge."

-

Data Analysis: The energy position of the absorption edge is directly correlated with the oxidation state of the absorbing atom.[5] A higher oxidation state leads to a shift of the absorption edge to higher energies. This is because more energy is required to excite a core electron to an unoccupied state when the atom is more oxidized.

-

Oxidation State Assignment: The XANES spectrum of the disulfite sample would be expected to show features corresponding to two different sulfur species. By performing a linear combination fitting of the sample spectrum with reference spectra of sulfur compounds in known oxidation states, the presence and proportion of the +3 and +5 states can be confirmed and quantified. The distinct pre-edge and edge features in the spectrum provide a fingerprint of the local chemical environment for each sulfur atom.[1][9]

References

- 1. Sulfur K-edge x-ray absorption spectroscopy: A spectroscopic tool to examine the redox state of S-containing metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. esrf.fr [esrf.fr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ukm.my [ukm.my]

- 8. researchgate.net [researchgate.net]

- 9. docs.xrayabsorption.org [docs.xrayabsorption.org]

Stability Under Scrutiny: A Technical Deep-Dive into Disulfurous and Sulfurous Acids

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the comparative stability of disulfurous acid (H₂S₂O₅) and sulfurous acid (H₂SO₃). This whitepaper addresses the fundamental chemistry of these elusive compounds, their equilibria in aqueous solutions, and their relevance in biological systems and pharmaceutical formulations.

Both sulfurous acid and this compound are known as "phantom acids" as they do not exist in a stable, free state.[1][2] Instead, they are present as part of a complex equilibrium in aqueous solutions of sulfur dioxide (SO₂). The true nature of their stability can only be understood by examining the behavior of their corresponding anions: sulfite (SO₃²⁻), bisulfite (HSO₃⁻), and disulfite (S₂O₅²⁻).

Core Chemical Characteristics and Stability

Sulfurous acid (H₂SO₃) is formed when sulfur dioxide gas dissolves in water.[3] However, this equilibrium largely favors the reactants, and the anhydrous acid has never been isolated.[3][4] Spectroscopic studies of aqueous sulfur dioxide solutions have revealed the presence of SO₂ molecules, bisulfite ions (HSO₃⁻), and sulfite ions (SO₃²⁻), but not molecular H₂SO₃.[4] The instability of sulfurous acid is highlighted by its decomposition back into sulfur dioxide and water, a process that is catalyzed by water itself.[5]

This compound (H₂S₂O₅), also known as pyrosulfurous acid, is similarly unstable and does not exist in a free state.[1][2] Its corresponding anion, disulfite (S₂O₅²⁻), is formed from the dimerization of bisulfite ions, particularly in more concentrated solutions. The salts of this compound, known as disulfites or metabisulfites, are stable crystalline solids.[6] For instance, sodium metabisulfite (Na₂S₂O₅) is a common commercial product that, when dissolved in water, hydrolyzes to form sodium bisulfite (NaHSO₃).[7] This indicates that in aqueous solutions, an equilibrium exists between bisulfite and disulfite ions.

While a direct quantitative comparison of the stability of the two acids is challenging due to their transient nature, the stability of their respective anions in solution provides valuable insights. The equilibrium between bisulfite and disulfite is influenced by factors such as concentration, pH, and temperature.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data available for the species related to sulfurous and disulfurous acids.

| Parameter | Value | Conditions |

| Equilibrium Constant (K) for SO₂ + H₂O ⇌ H₂SO₃ | 1.33 | Standard conditions |

| First Acid Dissociation Constant (Ka₁) of H₂SO₃ | 1.5 x 10⁻² | Standard conditions |

| Second Acid Dissociation Constant (Ka₂) of H₂SO₃ | 6.3 x 10⁻⁸ | Standard conditions |

| Half-life of H₂SO₃ | 24 hours | Room temperature |

| Half-life of H₂SO₃ | 15 x 10⁹ years | 77 K |

| Half-life of Deuterated H₂SO₃ (D₂SO₃) | 90 years | Room temperature |

| Half-life of Deuterated H₂SO₃ (D₂SO₃) | 7.9 x 10²⁶ years | 77 K |

Table 1: Quantitative Data for Sulfurous Acid and Related Equilibria [5]

Precise thermodynamic data for the formation and decomposition of free this compound is not available due to its instability. The stability and formation are best understood through the equilibrium of its anion, disulfite, with the bisulfite ion.

Experimental Protocols

The study of these unstable acids and their corresponding anions in solution requires specialized analytical techniques.

Raman Spectroscopy for Analysis of Aqueous Sulfur Dioxide Solutions

Raman spectroscopy is a powerful non-invasive technique for studying the equilibria of sulfur(IV) species in aqueous solutions.

Objective: To identify and quantify the relative concentrations of dissolved SO₂, bisulfite (HSO₃⁻), and disulfite (S₂O₅²⁻) ions.

Methodology:

-

Sample Preparation: Prepare a series of aqueous solutions with known concentrations of sodium bisulfite or sodium metabisulfite. The pH of the solutions should be carefully controlled, as it significantly influences the equilibrium.

-

Instrumentation: Utilize a Raman spectrometer equipped with a laser source appropriate for minimizing fluorescence (e.g., 785 nm).[2]

-

Data Acquisition: Acquire Raman spectra for each prepared solution. The acquisition parameters, such as laser power and integration time, should be optimized to obtain a good signal-to-noise ratio.[2]

-

Spectral Analysis: Analyze the characteristic Raman bands for the different species. For example, the symmetric S-O stretching mode for SO₂(aq) is observed around 1150 cm⁻¹.[8]

-

Quantification: Correlate the intensity of the characteristic Raman bands to the concentration of each species to study the equilibrium under different conditions.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Differentiating Bisulfite and Metabisulfite

¹⁷O NMR spectroscopy can provide evidence for the equilibrium between different isomers of protonated sulfites.

Objective: To distinguish between the different sulfur-oxygen species in solution.

Methodology:

-

Sample Preparation: Prepare enriched ¹⁷O aqueous solutions of sodium bisulfite.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire ¹⁷O NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts to identify the different oxygen environments, providing insights into the equilibrium between species like [H-OSO₂]⁻ and [H-SO₃]⁻.

Stability-Indicating HPLC Method for Sodium Bisulfite in Pharmaceutical Formulations

This method is crucial for quality control in the pharmaceutical industry.[10]

Objective: To quantify the amount of sodium bisulfite and its degradation products in a pharmaceutical formulation.

Methodology:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column, such as a Zorbax CN (250 mm × 4.6 mm, 5 μm).[10]

-

Mobile Phase: A buffered mobile phase, for example, a mixture of 0.03 M tetrabutylammonium hydrogen sulfate, 0.01 M potassium dihydrogen orthophosphate, and acetonitrile (70:30 v/v).[10]

-

Flow Rate: 0.7 mL/min.[10]

-

Detection: UV detection at 215 nm.[10]

-

-

Sample Preparation: Dilute the pharmaceutical formulation with an appropriate solvent to a known concentration.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of sodium bisulfite by comparing its peak area to that of a standard of known concentration.[10]

Signaling Pathways and Biological Relevance

In biological systems, the relevant species are sulfite and bisulfite. These ions can have significant physiological and toxicological effects.

Sulfite Toxicity and Cellular Signaling

Excess sulfite can be toxic and has been implicated in various health issues.[11] One of the key mechanisms of sulfite toxicity involves its interaction with cellular signaling pathways. For instance, sodium bisulfite has been shown to promote the ROS-mediated NF-κB signaling pathway, leading to an inflammatory response.[12]

Enzyme Inhibition

Sulfite can act as a competitive inhibitor of certain enzymes. For example, glutathione S-transferase (GST), an important enzyme in detoxification pathways, can be inhibited by the sulfite metabolite glutathione S-sulfonate.[13] This inhibition can impair the body's ability to detoxify other harmful compounds.

Relevance in Drug Development

The salts of sulfurous and disulfurous acids, particularly sodium metabisulfite, are widely used as excipients in pharmaceutical formulations.[1][14] They primarily function as antioxidants and preservatives, enhancing the stability and shelf-life of various drug products, including injectable medications and solutions containing easily oxidizable active pharmaceutical ingredients (APIs) like epinephrine.[5][7][15] However, their use is not without challenges, as sulfites can cause allergic reactions in sensitive individuals.[14]

Conclusion

While sulfurous and disulfurous acids remain elusive in their pure forms, a comprehensive understanding of their stability can be achieved through the study of their anions in aqueous solution. The complex equilibrium between dissolved sulfur dioxide, bisulfite, and disulfite is central to their chemistry. For researchers and professionals in drug development, the key takeaway is the critical role of the stable salts of these acids, particularly sodium metabisulfite, as versatile pharmaceutical excipients. A thorough understanding of their chemistry, reactivity, and biological implications is essential for the formulation of safe and effective medicines.

References

- 1. Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation [tengerchemical.com]

- 2. cfm.ehu.es [cfm.ehu.es]

- 3. nbinno.com [nbinno.com]

- 4. imperialchem.com [imperialchem.com]

- 5. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. phexcom.com [phexcom.com]

- 8. Sulfur Dioxide and Some Sulfites, Bisulfites and Metabisulfites - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Researching | Raman Spectroscopic Study on the Determination of SO2-4 Concentration in Aqueous Solution under High Temperature and Pressure [m.researching.cn]

- 10. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Food additive sodium bisulfite induces intracellular imbalance of biothiols levels in NCM460 colonic cells to trigger intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Considerations for the diagnosis and management of sulphite sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Articles [globalrx.com]

The Disulfite Ion: An In-depth Technical Guide to the Conjugate Base of Disulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract